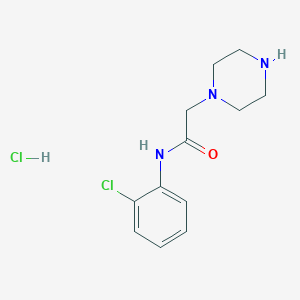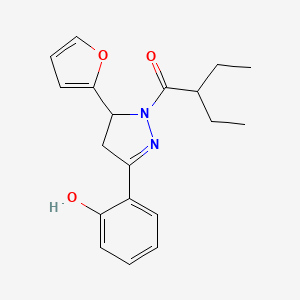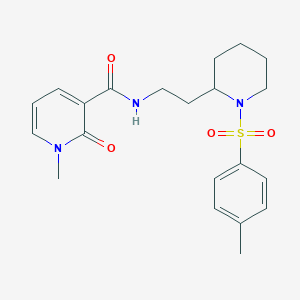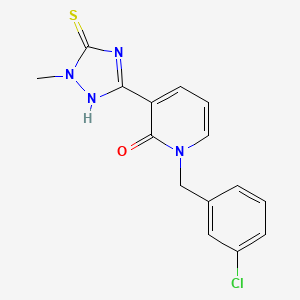![molecular formula C17H19FN2O3 B2834116 3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097932-73-3](/img/structure/B2834116.png)
3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a 4-fluorophenyl group and a cyclopropanecarbonyl group, which could contribute to its physicochemical properties and biological activity.
Molecular Structure Analysis
The molecular structure analysis typically involves techniques like X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the compound’s structure, including the arrangement of atoms, bond lengths and angles, and the stereochemistry of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Applications De Recherche Scientifique
Antibacterial Activity
A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, which could be structurally related to the compound , have been developed to expand the spectrum of activity of oxazolidinones to include Gram-negative organisms, notably Haemophilus influenzae and Moraxella catarrhalis. These compounds, including pyrrole, pyrazole, imidazole, triazole, and tetrazole moieties, showed varying degrees of antibacterial effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential of oxazolidinone derivatives in addressing antibiotic resistance (Genin et al., 2000).
Chemical Sensing
A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions. This application demonstrates the compound's utility in chemical sensing, specifically for detecting aluminum ions in various environments, offering insights into the design of sensitive and selective ion sensors (Maity & Govindaraju, 2010).
Treatment of Bacterial Infections
DA-7218, a new oxazolidinone prodrug, has shown significant efficacy in the treatment of experimental actinomycetoma produced by Nocardia brasiliensis in an in vivo mouse model. This suggests the potential of oxazolidinone derivatives for developing new treatments for mycetoma, a chronic and debilitating infectious disease, caused by Nocardia species (Espinoza-González et al., 2008).
Metabolism and Drug Development
The metabolism of FYL-67, a novel linezolid analogue, was studied to identify phase I metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research provides valuable insights into the metabolic pathways of oxazolidinone antibiotics, which is crucial for drug development and the assessment of drug safety and efficacy (Sang et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-13-3-1-12(2-4-13)17(6-7-17)15(21)19-8-5-14(11-19)20-9-10-23-16(20)22/h1-4,14H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEMCALOLXCQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

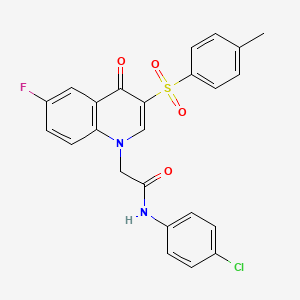

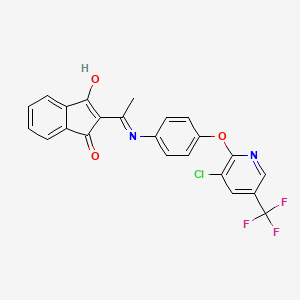
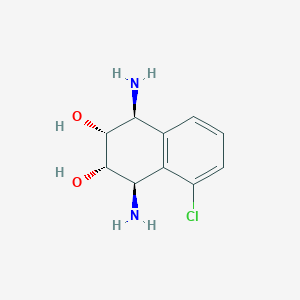
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
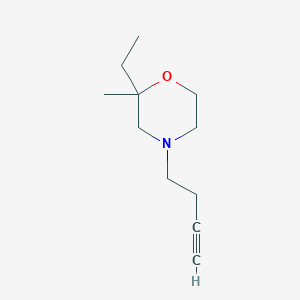
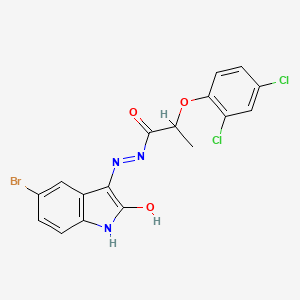
![2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetic acid (4-ketopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl ester](/img/structure/B2834048.png)
